molecular formula C7H13N3O2S B13111563 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13111563
M. Wt: 203.26 g/mol
InChI Key: UODMZTNWRSEWHS-UHFFFAOYSA-N
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Description

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an isopropylsulfonyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(isopropylsulfonyl)-1-methyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the isopropylsulfonyl and methyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

1-methyl-3-propan-2-ylsulfonylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-5(2)13(11,12)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3

InChI Key

UODMZTNWRSEWHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=NN(C=C1N)C

Origin of Product

United States

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